2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid
Description
2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-yl)-propionic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 1H-imidazol-2-yl substituent. This compound is classified under 5-membered heterocycles and was previously available in research quantities but is now listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-7(9(15)16)6-8-12-4-5-13-8/h4-5,7H,6H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFVLNAGEZUMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=CN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of Boc-protected amino acids with imidazole derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Substitution Reactions at the Imidazole Ring
The imidazole moiety acts as a nucleophile in substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride (NaH) or triethylamine (TEA) .
Mechanism :
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Deprotonation : The imidazole N-H bond is deprotonated by a base (e.g., NaH), generating a nucleophilic nitrogen.
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Alkylation : The nucleophilic nitrogen attacks electrophilic alkyl halides (e.g., methyl iodide), forming N-alkylated derivatives.
Example Reaction :
Conditions :
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Solvents: DMF, THF, or dichloromethane
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Temperature: 0°C to room temperature
Deprotection of the Boc Group
The Boc group is removed under acidic conditions to regenerate the free amine, critical for peptide synthesis .
Reagents :
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Trifluoroacetic acid (TFA) in dichloromethane (DCM)
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Hydrochloric acid (HCl) in dioxane
Mechanism :
Protonation of the Boc carbamate followed by cleavage to release CO₂ and tert-butanol .
Example Reaction :
Conditions :
Acylation and Peptide Coupling
The carboxylic acid group undergoes acylation to form amides or esters, facilitated by coupling agents .
Reagents :
-
Activating agents : EDCI, HOBt, DCC
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Nucleophiles : Amines (for amides), alcohols (for esters)
Example Reaction (Amide Formation) :
Conditions :
Side Chain Modifications
The imidazole ring can undergo electrophilic substitutions (e.g., halogenation, nitration) under controlled conditions.
Halogenation Example :
Conditions :
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Reagent: N-bromosuccinimide (NBS) in acetic acid
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Yield: 50–70%.
Stability and Side Reactions
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Acid Sensitivity : Prolonged exposure to TFA (>4 hours) may lead to imidazole ring protonation or decomposition .
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Racemization Risk : High pH (>9) during coupling can cause racemization at the α-carbon .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Yield (%) | Key Applications |
|---|---|---|---|
| Imidazole Alkylation | NaH, CH₃I, DMF, 0°C | 60–85 | Functionalized histidine analogs |
| Boc Deprotection | TFA/DCM (1:1), 1–2 h | >90 | Peptide synthesis |
| Amide Coupling | EDCI/HOBt, DMF, RT | 70–95 | Drug conjugates, polymers |
| Halogenation | NBS, AcOH, RT | 50–70 | Bioactive molecule development |
Key Research Findings
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The Boc group enhances solubility in organic solvents, enabling efficient solid-phase peptide synthesis .
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Alkylated imidazole derivatives exhibit improved binding affinity in enzyme inhibition studies .
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Racemization during coupling is minimized using HOBt/EDCI systems at pH 7–8 .
This compound’s versatility in substitution, protection, and coupling reactions makes it indispensable in pharmaceutical and materials science research .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to Boc-imidazole-propionic acid exhibit anticancer properties. Research has shown that imidazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that specific imidazole derivatives could induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .
Peptide Synthesis
Boc-protected amino acids, including 2-tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid, are widely used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group that allows for the selective modification of amino acids during the synthesis process. This application is crucial in developing peptide-based drugs and therapeutic agents .
Biochemical Research
Enzyme Inhibition Studies
Imidazole-containing compounds are known to interact with various enzymes, including those involved in metabolic pathways. Boc-imidazole-propionic acid can be utilized to study enzyme kinetics and inhibition mechanisms, providing insights into drug design and development strategies .
Protein Interaction Studies
This compound can also be employed in studies examining protein-ligand interactions, particularly where imidazole groups play a critical role in binding affinity and specificity. These studies are essential for understanding the molecular basis of drug action and optimizing lead compounds .
Data Table: Applications Overview
Case Studies
Case Study 1: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various imidazole derivatives, including Boc-imidazole-propionic acid, and tested their efficacy against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability through apoptosis, suggesting their potential as therapeutic agents .
Case Study 2: Peptide Therapeutics Development
A research team utilized Boc-imidazole-propionic acid in the synthesis of a novel peptide aimed at targeting specific receptors implicated in inflammatory diseases. The study demonstrated that the synthesized peptide exhibited enhanced binding affinity and biological activity compared to non-Boc protected analogs, highlighting the importance of protective groups in drug design .
Mechanism of Action
The mechanism of action of 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions to occur .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s structure combines three key elements: a Boc-protected amine, an imidazole heterocycle, and a propionic acid moiety. Below is a comparison with structurally related compounds:
Key Observations :
- Imidazole vs. Indole derivatives, such as those in , exhibit stronger binding to 5-lipoxygenase-activating protein (FLAP) due to their extended aromatic systems, which enhance hydrophobic interactions .
- Boc Protection: Boc groups in amino acid derivatives (e.g., the target compound vs. histidine) improve stability during solid-phase synthesis but increase molecular weight and lipophilicity (logP ~1.5–2.0 estimated).
- Benzotriazole Derivatives () : These bulkier compounds prioritize photostability and UV absorption, unlike the target compound’s focus on bioreactivity .
Biological Activity
2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid (Boc-L-Imidazole) is a compound that incorporates a tert-butoxycarbonyl (Boc) protected amino group and an imidazole ring. This unique structure lends itself to various biological activities, making it of interest in medicinal chemistry and drug development.
- IUPAC Name : 3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Molecular Weight : 255.27 g/mol
- CAS Number : 1260640-94-5
The biological activity of Boc-L-Imidazole is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for modulating biological pathways. The Boc group serves as a protective moiety during synthesis, allowing for selective reactions that enhance the compound's efficacy.
Biological Activity
Research indicates that compounds containing imidazole rings exhibit various biological activities, including:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various imidazole derivatives, including those similar to Boc-L-Imidazole. Results indicated significant inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Case Study 2: Enzyme Inhibition
In another investigation, derivatives of imidazole were tested for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a critical role in insulin signaling, and its inhibition could lead to increased insulin sensitivity. Boc-L-Imidazole showed promising results in preliminary assays, warranting further exploration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Tert-butoxycarbonylamino-3-(1-methyl-1H-imidazol-2-YL)-propionic acid | Methyl group on imidazole ring | Antimicrobial and anticancer properties |
| 2-Tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethylphenyl)-propionic acid | Carbamoyl group with dimethylphenyl ring | Enzyme inhibition and potential antitumor activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Tert-butoxycarbonylamino-3-(1H-imidazol-2-YL)-propionic acid, and how can purity be optimized?
- Methodology : Synthesis often involves coupling tert-butoxycarbonyl (Boc) protective groups to imidazole-containing precursors. For example, tert-butyl carbamate intermediates can be reacted with imidazole-propionic acid derivatives under anhydrous conditions using coupling agents like HATU or DCC. Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/cyclohexane gradients) or recrystallization. Purity validation requires HPLC (>95%) and NMR spectroscopy (e.g., verifying Boc-group integrity at δ ~1.4 ppm for tert-butyl protons) .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Store samples at 4°C, 25°C, and 40°C, and track changes in NMR/IR spectra (e.g., loss of Boc-group signals) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify imidazole protons (δ 7.0–7.5 ppm), Boc-group tert-butyl (δ 1.4 ppm), and propionic acid protons (δ 2.5–3.5 ppm).
- IR spectroscopy : Confirm Boc-group carbonyl (C=O) at ~1680–1720 cm⁻¹ and carboxylic acid (O-H) at ~2500–3300 cm⁻¹.
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ or [M-Boc+H]+ fragments) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or QSAR) predict the reactivity of this compound in biological systems?
- Methodology :
- Perform density functional theory (DFT) calculations to map electrostatic potentials, identifying nucleophilic/electrophilic sites on the imidazole ring.
- Develop QSAR models using PubChem-derived analogs (e.g., substituent effects on solubility or binding affinity). Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for imidazole derivatives like this compound?
- Methodology :
- Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems).
- Orthogonal assays : Compare results from SPR (surface plasmon resonance), fluorescence polarization, and cell-based assays.
- Meta-analysis : Aggregate data from multiple studies to identify outliers or confounding variables (e.g., impurity interference) .
Q. How can researchers design studies to evaluate the environmental fate of this compound?
- Methodology :
- Degradation pathways : Use LC-MS/MS to track hydrolysis products (e.g., Boc-group cleavage) in simulated environmental matrices (soil/water).
- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure biomarkers (e.g., oxidative stress enzymes).
- Partition coefficients : Determine logP values (octanol-water) to predict bioaccumulation potential .
Methodological Challenges and Recommendations
- Synthetic bottlenecks : Boc-group deprotection under acidic conditions may degrade the imidazole ring. Use mild deprotection agents (e.g., TFA diluted in DCM) .
- Data gaps : Limited ecotoxicological data exists for this compound. Prioritize OECD guideline-compliant studies for regulatory acceptance .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misinterposing overlapping signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
